molecular formula C17H17ClN2O3S B2979063 Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 375840-08-7

Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2979063
CAS No.: 375840-08-7
M. Wt: 364.84
InChI Key: FJKKRTMFXFUJFU-UHFFFAOYSA-N
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Description

Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridinone core substituted with a 4-chlorophenyl group at position 4, a cyano group at position 3, and a sulfanyl-linked propyl acetate moiety at position 2. Its molecular formula is C₁₇H₁₇ClN₂O₃S, with a molecular weight of 364.85 g/mol. The compound’s structure combines a partially saturated pyridine ring with electron-withdrawing substituents (cyano, carbonyl) and a sulfur-containing side chain, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

propyl 2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-7-23-16(22)10-24-17-14(9-19)13(8-15(21)20-17)11-3-5-12(18)6-4-11/h3-6,13H,2,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKKRTMFXFUJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine. This intermediate is then reacted with propyl mercaptoacetate under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate with two analogs from the Screening Compounds Database ():

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound (Target Compound) C₁₇H₁₇ClN₂O₃S 364.85 4-chlorophenyl, cyano, propyl acetate Sulfanyl ether, ester, carbonyl, nitrile
2-{[4-(3-Bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide C₂₁H₁₉BrClN₃O₂S 492.52 3-bromophenyl, cyano, 3-chloro-4-methylphenyl acetamide Sulfanyl ether, amide, carbonyl, nitrile
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl 2-[1-(4-chlorophenyl)ethylidene]hydrazine-1-carboximidothioate C₂₀H₁₉ClN₄O₃S 430.91 4-methoxyphenyl, 4-chlorophenyl hydrazine, pyrrolidinone Thioate, hydrazine, carbonyl, ether

Key Comparative Analysis

Halogen Substituents :

  • The target compound has a 4-chlorophenyl group, whereas the brominated analog (C₂₁H₁₉BrClN₃O₂S) contains a 3-bromophenyl substituent. Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological systems compared to chlorine. However, the 3-bromo substitution could sterically hinder binding compared to the para-chloro group in the target compound .

Sulfur-Linked Side Chains: The target compound features a propyl acetate group attached via a sulfanyl ether, while the brominated analog has an N-(3-chloro-4-methylphenyl)acetamide side chain. The acetamide’s hydrogen-bonding capacity might enhance target affinity in polar environments .

Core Heterocyclic Structure: The target’s tetrahydropyridinone core differs from the pyrrolidinone in C₂₀H₁₉ClN₄O₃S. The six-membered ring in the target compound offers greater conformational flexibility, which could influence binding to enzymes or receptors compared to the rigid five-membered pyrrolidinone .

Electron-Withdrawing Groups: Both the target and brominated analog retain a cyano group, which stabilizes the tetrahydropyridinone ring through electron withdrawal. This group may also participate in dipole-dipole interactions in biological targets.

Hypothetical Implications for Bioactivity

  • The propyl ester in the target compound likely enhances lipophilicity, favoring passive diffusion across biological membranes. In contrast, the amide in C₂₁H₁₉BrClN₃O₂S may improve solubility and metabolic stability.
  • The 4-methoxyphenyl group in C₂₀H₁₉ClN₄O₃S introduces an electron-donating substituent, which may reduce oxidative metabolism compared to halogenated analogs .

Biological Activity

Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a molecular formula of C17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S and a CAS number of 375840-08-7. This compound exhibits a unique structural configuration that includes functional groups such as a chlorophenyl group, a cyano group, and a tetrahydropyridinyl sulfanyl acetate moiety. Its potential applications span across various fields including medicinal chemistry, pharmacology, and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to various enzymes or receptors, which alters their activity and initiates a series of biochemical events. The specific pathways involved can vary based on the biological context and application.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities such as:

  • Antitumor Activity : The compound may inhibit tumor growth by targeting specific oncogenic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission.

Comparative Biological Activity

CompoundBiological Activity
This compoundAntitumor, Antimicrobial
4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridineAntitumor
Propyl MercaptoacetateEnzyme Inhibition

Antitumor Studies

A study focusing on the antitumor activity of similar compounds revealed that derivatives with the tetrahydropyridine nucleus exhibited promising results against various cancer cell lines. These findings suggest that this compound could potentially serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

Research has demonstrated that compounds containing the sulfanyl moiety possess significant antibacterial properties. A comparative analysis indicated that derivatives similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit acetylcholinesterase (AChE), which plays a pivotal role in neurotransmission. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

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